1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea depends on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved may include:
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor binding: Binding to receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea linkage.
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C18H18ClN3O/c1-12-5-6-17-16(9-12)13(11-21-17)7-8-20-18(23)22-15-4-2-3-14(19)10-15/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23) |
InChI Key |
LBKPQTYDYCNCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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